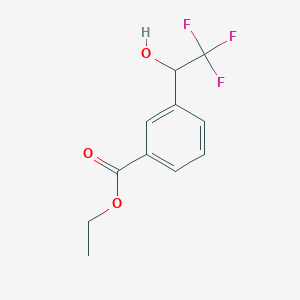

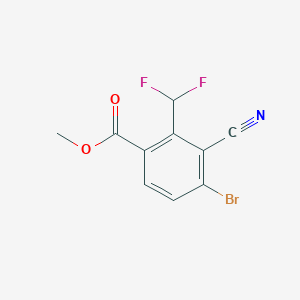

![molecular formula C14H8F3NO B1450720 6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile CAS No. 178374-34-0](/img/structure/B1450720.png)

6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups often involves various methods such as the reaction of aryl iodides with trifluoromethyl copper . Another method is the protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile” are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Antidepressant and Antipsychotic Drug Development

The trifluoromethyl group in the compound has been found in a variety of drugs with therapeutic applications, including antidepressants and antipsychotics. The presence of this group can enhance the pharmacokinetic properties of these drugs, such as their metabolic stability and ability to cross the blood-brain barrier .

Antihistamine Formulations

Similar compounds with the trifluoromethyl group have been used in the development of antihistamines. This group can contribute to the selectivity and potency of antihistamines, potentially leading to more effective treatments for allergic reactions .

Anti-fungal Agents

The structural motif of the compound under discussion is also present in anti-fungal agents. The trifluoromethyl group can improve the efficacy of these agents against various fungal pathogens .

Anticancer Research

Compounds with the trifluoromethyl group, such as the one , are being explored for their anticancer properties. They may play a role in the design of novel chemotherapeutic agents that target specific cancer cells while minimizing side effects .

Antioxidant Properties

Research has indicated that the trifluoromethyl group can confer antioxidant properties to compounds. This can be leveraged in the development of treatments for oxidative stress-related diseases .

Anti-inflammatory Medications

The compound’s structural features are conducive to the development of anti-inflammatory medications. The trifluoromethyl group can enhance the drug’s potency and duration of action in treating inflammation .

High Voltage Lithium Ion Battery Research

“4-hydroxy-3-[3-(trifluoromethyl)phenyl]benzonitrile” has been identified as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries. It is preferred for its ability to be oxidized to carbonate solvents, forming a low-impedance protective film, which is crucial for battery performance and longevity .

Organic Synthesis Intermediate

This compound serves as an intermediate in organic syntheses. Its unique structure makes it suitable for constructing complex organic molecules, which can have various applications in pharmaceuticals and materials science .

Propriétés

IUPAC Name |

4-hydroxy-3-[3-(trifluoromethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO/c15-14(16,17)11-3-1-2-10(7-11)12-6-9(8-18)4-5-13(12)19/h1-7,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZZAOOPWGEVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)

![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)

![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)

![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)

![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)

![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)